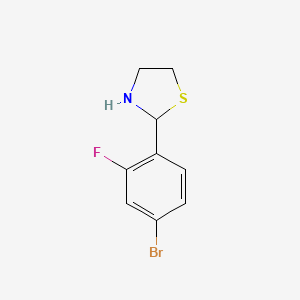

2-(4-溴-2-氟苯基)-1,3-噻唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-2-fluorobiphenyl” is an organic compound with the molecular formula C12H8BrF . It has an average mass of 251.094 Da and a monoisotopic mass of 249.979340 Da .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluorobiphenyl” has been reported in several patents and literature . For instance, one method involves a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluorobiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) . It is insoluble in water .科学研究应用

铝 (III) 检测的荧光团

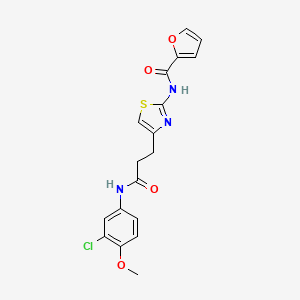

研究已探索噻唑烷衍生物作为选择性检测 Al3+ 的潜在荧光团,这是研究细胞内铝的重要应用。该研究重点关注含有共轭酚代取代噻唑啉生色团的配体,旨在开发用于生物用途的 Al3+ 特异性荧光团。这些配体在与 Al3+ 配位后表现出显着的紫外-可见吸收变化,表明它们作为生物系统中 Al3+ 选择性检测剂的潜力 (Lambert 等人,2000)。

缓蚀剂

卤代噻唑衍生物,包括与“2-(4-溴-2-氟苯基)-1,3-噻唑烷”类似的衍生物,已因其作为酸性环境中低碳钢缓蚀剂的功效而受到研究。这些化合物表现出对低碳钢腐蚀的有效抑制,展示了噻唑衍生物在保护金属免受腐蚀损坏方面的潜力。这项研究突出了此类化合物在腐蚀阻力至关重要的工业应用中的重要性 (Gong 等人,2019)。

聚合物合成

噻唑衍生物已通过钯催化的缩聚反应用于聚芴的合成。该过程突出了噻唑烷衍生物在促进链增长聚合中的作用,有助于开发具有特定光学和电子性质的材料。此类材料在聚合物科学领域中引起了兴趣,可用于电子设备和发光二极管 (Yokoyama 等人,2007)。

抗菌活性

新型噻唑啉的合成一直是探索其抗菌特性的目标。这些研究已导致开发出对细菌和真菌病原体均具有显着活性的化合物,证明了此类分子在促进新型抗菌剂方面的潜力。这一应用与解决日益严重的抗菌素耐药性问题尤为相关 (Saeed 等人,2010)。

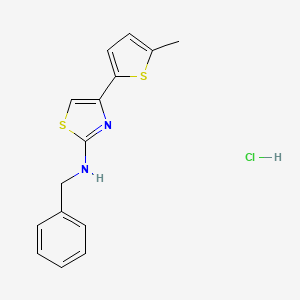

催化

氟化钠已被发现是一种在环境温度下合成噻唑和硒唑的有效催化剂,表明噻唑烷衍生物在促进化学反应方面的多功能性。此类催化过程在有机合成中至关重要,为高效和可持续地构建复杂分子提供了途径 (Banothu 等人,2014)。

安全和危害

作用机制

Target of Action

A structurally similar compound, ranirestat , is known to inhibit the enzyme Aldose Reductase . Aldose Reductase plays a crucial role in the polyol pathway, which is responsible for the conversion of glucose to fructose .

Mode of Action

Ranirestat, for instance, acts by reducing sorbitol accumulation in cells . This is achieved by inhibiting the activity of Aldose Reductase, thereby preventing the conversion of glucose to sorbitol .

Biochemical Pathways

Inhibition of Aldose Reductase would prevent the conversion of glucose to sorbitol, thereby affecting the polyol pathway .

Result of Action

Based on the action of similar compounds, one can infer that the inhibition of aldose reductase could potentially reduce sorbitol accumulation in cells, thereby preventing osmotic damage .

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAOCLFUOJJQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)